Cas no 64356-72-5 (Acetic acid, hydroxy[[(phenylmethoxy)carbonyl]amino]-, methyl ester)
![Acetic acid, hydroxy[[(phenylmethoxy)carbonyl]amino]-, methyl ester structure](https://ja.kuujia.com/scimg/cas/64356-72-5x500.png)
Acetic acid, hydroxy[[(phenylmethoxy)carbonyl]amino]-, methyl ester 化学的及び物理的性質
名前と識別子
-
- Acetic acid, hydroxy[[(phenylmethoxy)carbonyl]amino]-, methyl ester
- Methyl 2-(((benzyloxy)carbonyl)amino)-2-hydroxyacetate
- 127357-38-4
- methyl 2-((benzyloxy)carbonylamino)-2-hydroxyacetate
- METHYL2-{[(BENZYLOXY)CARBONYL]AMINO}-2-HYDROXYACETATE
- Methyl 2-(benzyloxycarbonylamino)-2-hydroxyacetate
- methyl 2-hydroxy-2-(phenylmethoxycarbonylamino)acetate
- 64356-72-5
-
- MDL: MFCD20926111
- インチ: InChI=1S/C11H13NO5/c1-16-10(14)9(13)12-11(15)17-7-8-5-3-2-4-6-8/h2-6,9,13H,7H2,1H3,(H,12,15)
- InChIKey: GFINBRVQJRNUHU-UHFFFAOYSA-N
- ほほえんだ: COC(C(O)NC(OCC1=CC=CC=C1)=O)=O
計算された属性
- せいみつぶんしりょう: 239.07939
- どういたいしつりょう: 239.07937252g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 6
- 重原子数: 17
- 回転可能化学結合数: 7
- 複雑さ: 263
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.8
- トポロジー分子極性表面積: 84.9Ų
じっけんとくせい
- PSA: 84.86
Acetic acid, hydroxy[[(phenylmethoxy)carbonyl]amino]-, methyl ester 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1739815-1g |
Methyl 2-(((benzyloxy)carbonyl)amino)-2-hydroxyacetate |
64356-72-5 | 98% | 1g |
¥3412.00 | 2024-05-05 | |
Ambeed | A104379-1g |
Methyl 2-(((benzyloxy)carbonyl)amino)-2-hydroxyacetate |
64356-72-5 | 95+% | 1g |
$325.0 | 2024-04-18 | |
Alichem | A019139570-1g |
Methyl 2-(((benzyloxy)carbonyl)amino)-2-hydroxyacetate |
64356-72-5 | 95% | 1g |
$400.00 | 2023-09-01 |
Acetic acid, hydroxy[[(phenylmethoxy)carbonyl]amino]-, methyl ester 関連文献
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Fang Zhang,Guowei Liu,Junjie Yuan,Zhengping Wang,Tianhong Tang,Shenggui Fu,Huanian Zhang,Zhongsheng Man,Fei Xing,Xinguang Xu Nanoscale, 2020,12, 6243-6249
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Shiyuan Zhou,Jiapeng Liu,Fanxuan Xie,Yinghao Zhao,Tao Mei,Zhengbang Wang,Xianbao Wang J. Mater. Chem. A, 2020,8, 11327-11336
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Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
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Jiaxin Zheng,Zongxiang Hu,Shiyong Zuo,Zhiguo Wu,Pengxun Yan,Feng Pan RSC Adv., 2015,5, 72857-72862
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
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Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
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9. A butterfly motion of formic acid and cyclobutanone in the 1 : 1 hydrogen bonded molecular cluster†Luca Evangelisti,Lorenzo Spada,Weixing Li,Susana Blanco,Juan Carlos López,Alberto Lesarri,Jens-Uwe Grabow,Walther Caminati Phys. Chem. Chem. Phys., 2017,19, 204-209
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Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
Acetic acid, hydroxy[[(phenylmethoxy)carbonyl]amino]-, methyl esterに関する追加情報
Acetic acid, hydroxy[[(phenylmethoxy)carbonyl]amino]-, methyl ester and its CAS No. 64356-72-5: A Comprehensive Overview
Acetic acid, hydroxy[[(phenylmethoxy)carbonyl]amino]-, methyl ester, a compound with the CAS number 64356-72-5, represents a significant area of interest in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, characterized by its complex structure, has garnered attention due to its potential applications in the development of novel therapeutic agents and synthetic intermediates. The molecular structure of this compound includes a hydroxy group, a phenylmethoxy carbonyl group, and an amino group, all of which contribute to its unique chemical properties and reactivity.
The synthesis of Acetic acid, hydroxy[[(phenylmethoxy)carbonyl]amino]-, methyl ester involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. The presence of the phenylmethoxy carbonyl group makes this compound a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry. This group is known for its ability to participate in various transformations, including condensation reactions and nucleophilic substitutions, which are crucial for constructing biologically active scaffolds.
In recent years, there has been a growing interest in the development of new drugs that target specific biological pathways. The structural features of Acetic acid, hydroxy[[(phenylmethoxy)carbonyl]amino]-, methyl ester make it a promising candidate for such applications. For instance, the hydroxy group can serve as a hydrogen bond acceptor or donor, which is essential for interactions with biological targets. Additionally, the phenylmethoxy carbonyl group can be used to introduce rigidity into molecular structures, which can enhance binding affinity to proteins or enzymes.
The pharmaceutical industry has been exploring various derivatives of this compound to develop new therapeutic agents. One notable area of research has been the use of this compound in the synthesis of protease inhibitors. Proteases are enzymes that play critical roles in many biological processes, including inflammation and cancer progression. By designing molecules that specifically inhibit these enzymes, researchers aim to develop drugs that can modulate these processes effectively.
Recent studies have also highlighted the potential of Acetic acid, hydroxy[[(phenylmethoxy)carbonyl]amino]-, methyl ester in the development of kinase inhibitors. Kinases are another class of enzymes that are involved in cell signaling pathways and are often implicated in diseases such as cancer. The ability to selectively inhibit specific kinases has been a major goal in drug discovery efforts. The structural motifs present in this compound make it a versatile building block for designing kinase inhibitors with high specificity and potency.
The role of computational chemistry and molecular modeling has been instrumental in understanding the interactions between Acetic acid, hydroxy[[(phenylmethoxy)carbonyl]amino]-, methyl ester and biological targets. These tools allow researchers to predict how a molecule will behave within a biological system and to optimize its structure for better efficacy. By leveraging computational methods, scientists can accelerate the drug discovery process and identify promising candidates for further development.
In addition to its pharmaceutical applications, this compound has also shown potential in materials science. The unique chemical properties of its structure make it suitable for use as a monomer or intermediate in the synthesis of polymers with specialized functionalities. These polymers can be tailored for applications such as drug delivery systems or smart materials that respond to external stimuli.
The environmental impact of chemical synthesis is another important consideration when developing new compounds like Acetic acid, hydroxy[[(phenylmethoxy)carbonyl]amino]-, methyl ester. Researchers are increasingly focusing on green chemistry principles to minimize waste and reduce energy consumption during synthesis. By adopting sustainable practices, the chemical industry can ensure that new compounds are developed responsibly while maintaining high standards of quality and efficiency.
The future prospects for this compound are promising as research continues to uncover new applications and synthetic strategies. Advances in synthetic methodologies will enable the production of more complex derivatives with enhanced properties. Additionally, collaborations between academia and industry will foster innovation and accelerate the translation of laboratory discoveries into clinical applications.
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